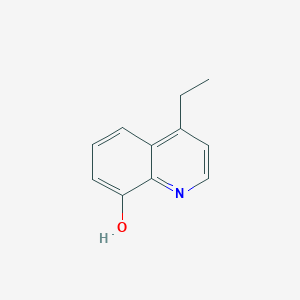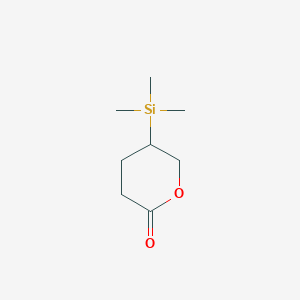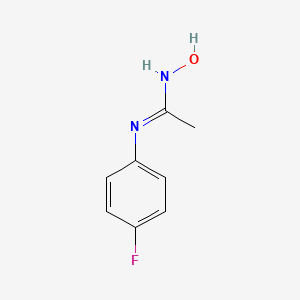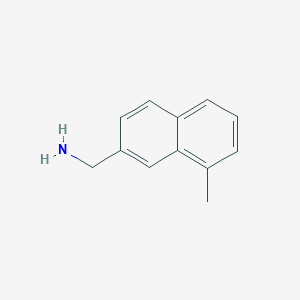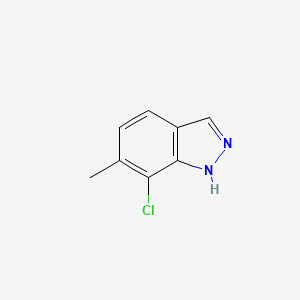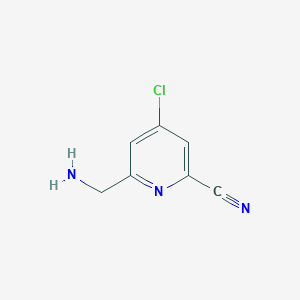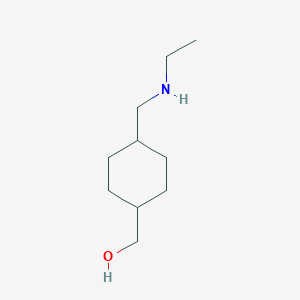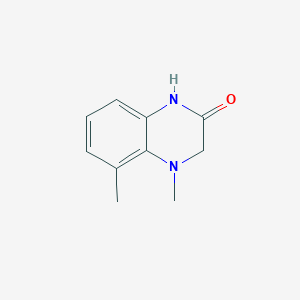
(7-Aminonaphthalen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Aminonaphthalen-2-yl)methanol is an organic compound that belongs to the class of naphthalenes It features an amino group at the 7th position and a hydroxymethyl group at the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Aminonaphthalen-2-yl)methanol can be achieved through several methods. One common approach involves the reduction of (7-Nitronaphthalen-2-yl)methanol using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. Another method involves the aminomethylation of naphthalen-2-ol using formaldehyde and a secondary amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity, often involving elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: (7-Aminonaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The nitro precursor can be reduced to the amino compound using hydrogenation.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with aromatic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium nitrite (NaNO₂) and hydrochloric acid (HCl) for diazotization.
Major Products:
Oxidation: (7-Aminonaphthalen-2-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various azo compounds depending on the coupling partner.
Scientific Research Applications
(7-Aminonaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of (7-Aminonaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
- (6-Aminonaphthalen-2-yl)methanol
- (1-Aminonaphthalen-2-yl)methanol
- (3-Aminonaphthalen-2-yl)methanol
Comparison: (7-Aminonaphthalen-2-yl)methanol is unique due to the position of the amino group, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(7-aminonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6,13H,7,12H2 |
InChI Key |
AVYLXDRVIRWKFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Hydroxy-2-oxaspiro[4.5]decan-1-one](/img/structure/B11914269.png)
